molecular formula C7H6ClN5 B1601755 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 93684-07-2

6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B1601755
CAS No.: 93684-07-2
M. Wt: 195.61 g/mol
InChI Key: GNENAHOTYMCVSR-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with chlorine and amine functional groups

Mechanism of Action

Target of Action

The primary targets of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase and ABL kinase, it disrupts the signaling pathways that regulate cell growth and survival . Similarly, by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, it affects the pathways involved in cell proliferation and survival .

Pharmacokinetics

Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily antitumor effects. By inhibiting key enzymes and disrupting critical cellular pathways, the compound can inhibit the growth of cancer cells and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated using an organic solvent. The process can be summarized as follows :

    Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride.

    Quenching: The reaction mixture is quenched with alcohols.

    Isolation: The product is isolated using an organic solvent and neutralized with ammonia water.

Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The use of phosphorus oxychloride and alcohols ensures a high yield and purity of the final product. The process is optimized to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeting agent makes it particularly valuable in the development of new therapeutic agents .

Properties

IUPAC Name

6-chloropyrido[3,2-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENAHOTYMCVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(N=C2N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538876
Record name 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93684-07-2
Record name 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of 3-amino-6-chloro-pyridine-2-carbonitrile (4.6 g, 30 mmol), chloroformamidine hydrochloride (6.9 g, 60 mmol) and dimethylsulfon (12 g) was heated at 165° C. for 30 minutes. After cooling to room temperature, water (500 ml) was added. The solution was neutralized with a 30% NaOH solution to pH 9-10. The precipitate was filtered off, washed with water, dried over P2O5, resulting in the pure title compound as a yellow solid (4.0 g, yield: 68%) which was characterised as follows:
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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